molecular formula C10H18O2 B1248335 (4S,7R)-7-isopropyl-4-methyloxepan-2-one

(4S,7R)-7-isopropyl-4-methyloxepan-2-one

Cat. No. B1248335
M. Wt: 170.25 g/mol
InChI Key: GGAXPLCKKANQED-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,7R)-7-isopropyl-4-methyloxepan-2-one is a 7-isopropyl-4-methyloxepan-2-one that has 4S,7R configuration. It derives from a (+)-menthone. It is an enantiomer of a (4R,7S)-7-isopropyl-4-methyloxepan-2-one.

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Polymer Synthesis : The compound 5-methyl-2-isopropyl-1,3-dioxolan-4-one, related to (4S,7R)-7-isopropyl-4-methyloxepan-2-one, has been synthesized and used in the creation of polymers. These polymers demonstrated high water absorption capacity and could be utilized as effective viscosifiers due to their porous morphology (Kumar & Negi, 2015).

  • Organic Synthesis : In another study, a series of N-substituted derivatives of a similar compound were synthesized from menthone, showcasing the compound's versatility in organic synthesis (Yang Nian-fa, 2011).

Applications in Catalysis and Polymerization

  • Catalysis in Organic Reactions : A related optically active pyrazole was prepared from menthone and used in the preparation of ligands for palladium catalysis. This shows potential applications of (4S,7R)-7-isopropyl-4-methyloxepan-2-one in asymmetric synthesis and catalysis (Bovens, Togni, & Venanzi, 1993).

  • Ring-Opening Polymerization : Compounds like 6-Methylene-1,4-oxathiepan-7-one have shown high reactivity towards free-radical homo- or copolymerization. This suggests potential applications in polymer science for (4S,7R)-7-isopropyl-4-methyloxepan-2-one (Evans, Moad, Rizzardo, & Thang, 1994).

Mass Spectral Analysis

  • Spectroscopy and Structural Analysis : Mass spectra investigations of compounds like 7-methyl-2-(methylsulfanyl)-3-(1-ethoxyethoxy)-4,5-dihydro-3H-azepine, which are structurally similar, have been carried out. This research highlights the importance of spectroscopic methods in understanding the structure and fragmentation patterns of such compounds (Klyba et al., 2010).

properties

Product Name

(4S,7R)-7-isopropyl-4-methyloxepan-2-one

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(4S,7R)-4-methyl-7-propan-2-yloxepan-2-one

InChI

InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1

InChI Key

GGAXPLCKKANQED-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](OC(=O)C1)C(C)C

Canonical SMILES

CC1CCC(OC(=O)C1)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,7R)-7-isopropyl-4-methyloxepan-2-one
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Reactant of Route 6
(4S,7R)-7-isopropyl-4-methyloxepan-2-one

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